molecular formula C25H22FNO4 B1341744 Fmoc-alpha-methyl-L-4-Fluorophe CAS No. 1175838-03-5

Fmoc-alpha-methyl-L-4-Fluorophe

Cat. No. B1341744
M. Wt: 419.4 g/mol
InChI Key: HGCDIHMFXNGCRG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The research on Fmoc-alpha-methyl-L-4-Fluorophe and related compounds has been advancing, with studies focusing on the synthesis and application of fluorinated phenylalanine derivatives in peptide chemistry. These compounds are of interest due to their potential in creating photoactive peptides, self-assembling hydrogels, and facilitating the incorporation of sterically hindered residues in peptide chains .

Synthesis Analysis

The synthesis of Fmoc-protected fluorinated phenylalanine derivatives has been demonstrated through various methods. One approach involves the preparation of N-Fmoc-L-p-azidotetrafluorophenylalanine from achiral starting materials using an acetamidomalonate synthesis followed by enzymatic resolution. This method allows for the assembly of photoactive peptides using solid-phase Fmoc chemistry . Another study highlights the use of Fmoc amino acid fluorides as rapid-acting acylating agents in peptide synthesis, particularly advantageous for coupling sterically hindered amino acid residues due to the small size of the fluoride leaving group .

Molecular Structure Analysis

The molecular structure of Fmoc-protected fluorinated phenylalanine derivatives plays a crucial role in their reactivity and application. The presence of fluorine atoms significantly affects the physical and chemical properties of these molecules, which is evident in their ability to participate in the formation of self-assembling hydrogels and in the enhanced reactivity during peptide coupling reactions .

Chemical Reactions Analysis

Chemical reactions involving Fmoc-protected fluorinated phenylalanine derivatives are diverse and include the formation of self-assembling hydrogels and the coupling of peptides. The self-assembly and hydrogelation behavior of these compounds are influenced by side chain functionalization and the state of the C-terminal carboxylic acid. Modifications at the C-terminus, such as conversion to amide or methyl ester groups, can alter the hydrophobicity and hydrogen bonding capacity, thus affecting the self-assembly and hydrogelation properties . In peptide synthesis, the use of Fmoc amino acid fluorides allows for efficient coupling of difficult residues, showcasing the versatility of these reagents in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected fluorinated phenylalanine derivatives are key to their function in peptide synthesis and hydrogel formation. The fluorination of the phenyl ring enhances the hydrophobic character and alters the electronic properties of the amino acid, which can lead to changes in self-assembly behavior and peptide reactivity. The pH sensitivity of hydrogelation and the stability of the resulting hydrogels are also important properties that have been studied, revealing the delicate balance between monomer structure, solvent interactions, and environmental conditions . Additionally, the reactivity of Fmoc amino acid fluorides in peptide coupling reactions is attributed to the electron-withdrawing effect of the fluorine atoms, which can facilitate the acylation process .

Scientific Research Applications

Derivatization for Chromatography

  • Fmoc (9-fluorenylmethyl chloroformate) has been evaluated for the derivatization of tertiary amphetamines, such as N-methylephedrine, prior to liquid chromatographic analysis. This derivatization improves the detection and quantification of these compounds in various samples, demonstrating Fmoc's utility in enhancing chromatographic analyses (Herráez-Hernández & Campíns-Falcó, 2000).

Synthesis of Dihydroquinoxalinones

  • Fmoc-protected α-amino acid is used in a one-pot, two-step reaction under microwave irradiation for the efficient synthesis of dihydroquinoxalinones, a process that highlights the role of Fmoc in facilitating complex organic syntheses (Dalvi et al., 2015).

Enantiomer Separation

  • Fmoc derivatives of α-amino acids and their esters have been separated using a chiral column, indicating Fmoc's application in the chiral separation and determination of the optical purity of amino acids and esters, which is crucial for pharmaceutical research and development (이스람 포크롤 & 이원재, 2015).

Fmoc Removal in Ionic Liquid

  • An efficient method for Fmoc removal using ionic liquid has been developed, offering a mild and effective alternative for the deprotection of various amines and amino acid methyl esters in peptide synthesis (Gioia et al., 2017).

Safety And Hazards

When handling Fmoc-alpha-methyl-L-4-Fluorophe, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Research into Fmoc-alpha-methyl-L-4-Fluorophe and similar compounds is ongoing, with a focus on their potential applications in peptide drug discovery . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCDIHMFXNGCRG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methyl-L-4-Fluorophe

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